molecular formula C13H17FN2O B1528796 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one CAS No. 1404957-26-1

3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one

Cat. No. B1528796
CAS RN: 1404957-26-1
M. Wt: 236.28 g/mol
InChI Key: PLGNPJNCJOZJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one, also known as FEP, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, including those related to biochemistry, physiology, and pharmacology. FEP has been studied for its potential to act as an agonist or antagonist on certain receptors in the body, as well as its ability to interact with other molecules. We will also discuss the various future directions in which FEP can be used.

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one derivatives have been explored for their role as GPIIb/IIIa integrin antagonists. These compounds, such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, have shown potent activity as fibrinogen receptor antagonists. This makes them potential candidates for antithrombotic treatment, particularly in acute phases (Hayashi et al., 1998).

Neuroleptic Agents

Derivatives of 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one have been synthesized for use in metabolic studies as neuroleptic agents. For example, 2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone has been developed and could provide insights into the metabolic pathways of these compounds (Nakatsuka et al., 1981).

Antibacterial Agents

Compounds related to 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one have shown promise as novel antibacterial agents. Arylfluoroquinolones, characterized by a fluorine atom and substituted amino groups similar to the structure of interest, have been found to possess significant in vitro potency and in vivo efficacy (Chu et al., 1985).

Antimycobacterial Activity

Some derivatives of 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one have been developed for their antimycobacterial activity. These compounds have been synthesized through 1,3-dipolar cycloaddition and evaluated against Mycobacterium tuberculosis, showing promising results in both in vitro and in vivo studies (Kumar et al., 2008).

Synthetic Applications

The chemical structure of 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one lends itself to various synthetic applications. For instance, it has been used in the synthesis of highly functionalized piperidine derivatives, which are crucial in medicinal chemistry (Basyouni et al., 2015).

Cytotoxicity Studies

Compounds with a similar structure to 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one have been synthesized and evaluated for their cytotoxicity on various cell lines, such as HeLa cells. This research can contribute to the development of new anticancer drugs (Parthiban et al., 2011).

Aromatase Inhibitors

Derivatives of this compound have been explored as aromatase inhibitors, which are important in the treatment of hormone-dependent cancers such as breast cancer. These studies involve the synthesis and evaluation of these compounds for their tumor-inhibiting activity (Hartmann & Batzl, 1986).

properties

IUPAC Name

3-amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-9(10-5-2-3-6-11(10)14)16-8-4-7-12(15)13(16)17/h2-3,5-6,9,12H,4,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGNPJNCJOZJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N2CCCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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